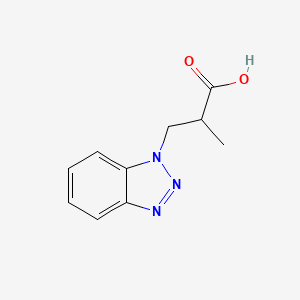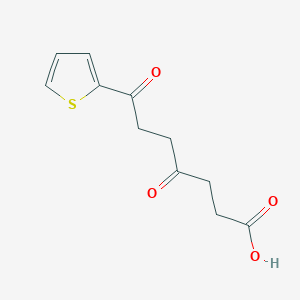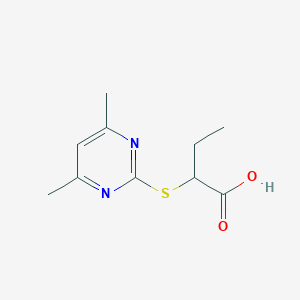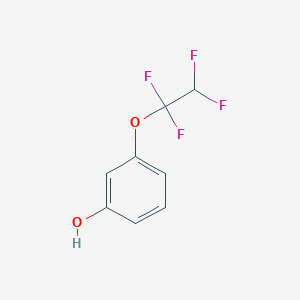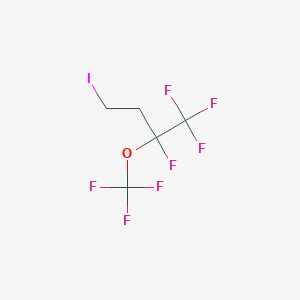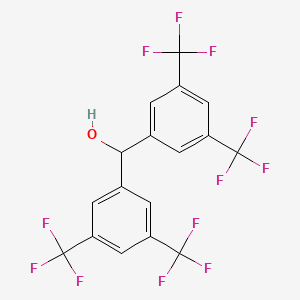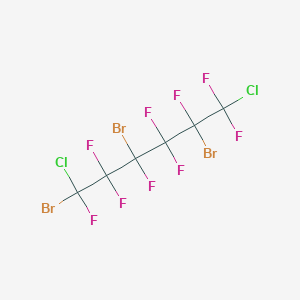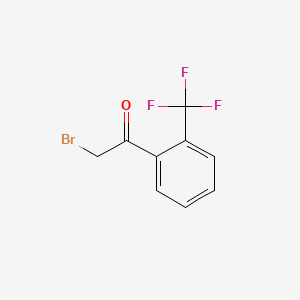
2-(Trifluormethyl)phenacylbromid
Übersicht
Beschreibung
2-(Trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H6BrF3O. It is a brominated derivative of acetophenone, where the phenyl ring is substituted with a trifluoromethyl group at the ortho position. This compound is known for its reactivity and is used in various chemical syntheses and research applications.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)phenacyl bromide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of agrochemicals and materials science
Wirkmechanismus
Mode of Action
The mode of action of 2-(Trifluoromethyl)phenacyl bromide involves a series of chemical reactions. In one example, it was used in the synthesis of thiophene derivatives . The compound underwent a reaction with 2-bromo-3,3,3-trifluoropropene and benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide .
Biochemical Pathways
It is known to participate in the synthesis of thiophene derivatives, which are biologically active compounds with various applications .
Result of Action
Its role in the synthesis of thiophene derivatives suggests it may contribute to the biological activities of these compounds .
Action Environment
It is known that the compound is stored under inert gas (nitrogen or argon) at 2-8°c .
Biochemische Analyse
Biochemical Properties
2-(Trifluoromethyl)phenacyl bromide plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it can act as an alkylating agent, modifying the structure and function of proteins by adding alkyl groups to amino acid residues. This interaction can lead to changes in enzyme activity, protein-protein interactions, and overall cellular function . Additionally, 2-(Trifluoromethyl)phenacyl bromide can form covalent bonds with nucleophilic sites on biomolecules, further influencing biochemical pathways .
Cellular Effects
The effects of 2-(Trifluoromethyl)phenacyl bromide on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit specific signaling pathways by modifying key signaling proteins, leading to changes in cellular responses . Furthermore, 2-(Trifluoromethyl)phenacyl bromide can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes . These changes can result in altered cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)phenacyl bromide exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as amino acid residues in proteins or nucleotides in DNA . This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, 2-(Trifluoromethyl)phenacyl bromide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The effects of 2-(Trifluoromethyl)phenacyl bromide can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that 2-(Trifluoromethyl)phenacyl bromide can degrade over time, leading to a decrease in its biochemical activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular function, such as sustained changes in gene expression and cellular metabolism . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)phenacyl bromide can vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects . For example, high doses of 2-(Trifluoromethyl)phenacyl bromide can cause significant changes in cellular metabolism, leading to cellular stress and potential cell death . Additionally, threshold effects may be observed, where a specific dosage level is required to elicit a measurable biochemical or cellular response . These dosage effects are crucial for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
2-(Trifluoromethyl)phenacyl bromide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with biomolecules . These metabolic interactions can influence the compound’s overall biochemical activity and cellular effects. Additionally, 2-(Trifluoromethyl)phenacyl bromide can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)phenacyl bromide can be synthesized through the bromination of 2-(trifluoromethyl)acetophenone. The reaction typically involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .
Industrial Production Methods: In industrial settings, the production of 2-(trifluoromethyl)phenacyl bromide may involve continuous flow reactors to ensure efficient bromination and high yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to alcohols under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of trifluoromethyl-substituted benzoyl compounds.
Reduction: Formation of trifluoromethyl-substituted benzyl alcohols.
Vergleich Mit ähnlichen Verbindungen
2-Bromoacetophenone: Lacks the trifluoromethyl group, making it less electrophilic.
2-(Trifluoromethyl)benzoyl chloride: Similar in structure but contains a chloride instead of a bromide, leading to different reactivity.
2-(Trifluoromethyl)phenylacetic acid: Contains a carboxylic acid group instead of a bromide, resulting in different chemical behavior.
Uniqueness: 2-(Trifluoromethyl)phenacyl bromide is unique due to the presence of both the trifluoromethyl group and the bromine atom, which confer distinct reactivity patterns. The trifluoromethyl group increases the compound’s electrophilicity, while the bromine atom allows for versatile substitution reactions .
Eigenschaften
IUPAC Name |
2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZCBMKXNYOQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380925 | |
| Record name | 2-(Trifluoromethyl)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54109-16-9 | |
| Record name | 2-(Trifluoromethyl)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid](/img/structure/B1305985.png)
![1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol hydrochloride](/img/structure/B1305986.png)


